![molecular formula C23H38Cl2N8O8 B606764 Copanlisib hydrochloride hydrate CAS No. 1402152-46-8](/img/structure/B606764.png)
Copanlisib hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copanlisib Dihydrochloride is a novel phosphoinositide 3-kinase (pi3k) inhibitor, inhibiting the activation of the pi3k signaling pathway, resulting in inhibition of tumor cell growth and survival in susceptible tumor cell populations
Scientific Research Applications
1. Use in Treating Lymphomas
- Pan-PI3K Inhibitory Activity : Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, showing significant activity against various subtypes of lymphoma (Dreyling et al., 2017).
- Efficacy in Indolent and Aggressive Lymphomas : It has demonstrated efficacy in both indolent and aggressive lymphomas, providing an option for heavily pretreated patients (Dreyling et al., 2014).
- Combination Therapy Potentials : Studies suggest that copanlisib can be effectively combined with other agents, such as rituximab, enhancing its therapeutic potential in lymphoma treatment (Matasar et al., 2021).
2. Pharmacokinetics and Administration
- Intravenous Administration : Copanlisib is administered intravenously, offering a different administration route compared to orally administered PI3K inhibitors, which might contribute to its distinct safety profile (Eltantawy et al., 2019).
- Dosing Schedules and Safety Profile : The intermittent dosing schedule of copanlisib might contribute to its manageable safety profile and reduced severity of adverse events (Zinzani et al., 2019).
3. Metabolic Insights and Drug Interactions
- Metabolic Profiling : Research has been conducted to understand the metabolic profile of copanlisib, identifying various metabolites and potential reactive intermediates, which is crucial for predicting and managing potential side effects (Alrabiah et al., 2019).
- Quantification in Animal Models : Techniques have been developed to quantify copanlisib in animal models, aiding in the understanding of its pharmacokinetics and dosing optimization (Tripathy et al., 2022).
4. Potential in Various Cancer Types
- Broad Application in Hematologic Malignancies : Copanlisib's role is being explored beyond lymphomas, with potential applications in a range of hematologic malignancies, highlighting its versatility as a therapeutic agent (Le et al., 2021).
5. Synergistic Effects with Other Therapies
- Synergistic Combinations : Studies indicate that copanlisib can synergize with other targeted agents, including venetoclax, in B- and T-cell lymphoma models, offering a promising approach for combination therapies (Tarantelli et al., 2020).
properties
CAS RN |
1402152-46-8 |
---|---|
Molecular Formula |
C23H38Cl2N8O8 |
Molecular Weight |
625.505 |
IUPAC Name |
5-Pyrimidinecarboxamide, 2-amino-N-(2,3-dihydro-7-methoxy-8-(3-(4-morpholinyl)propoxy)imidazo(1,2-C)quinazolin-5-yl)-, hydrochloride, hydrate (1:2:4) |
InChI |
InChI=1S/C23H28N8O4.2ClH.4H2O/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;;;;;/h3-4,13-14H,2,5-12H2,1H3,(H2,24,26,27)(H,28,29,32);2*1H;4*1H2 |
InChI Key |
PRZNRMHJLYLVBJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(N)N=C1)NC2=NC3=C(C=CC(OCCCN4CCOCC4)=C3OC)C5=NCCN25.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Copanlisib HCl; Copanlisib dihydrochloride; BAY 80-6946; BAY80-6946; BAY-80-6946; BAY806946; BAY-806946; BAY 806946; Copanlisib HCl hydrate; trade name Aliqopa. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.